molecular formula C9H17N3O2 B2773495 4-(4-Methylpiperazin-1-yl)-4-oxobutanamide CAS No. 1268083-70-0

4-(4-Methylpiperazin-1-yl)-4-oxobutanamide

Cat. No. B2773495
CAS RN: 1268083-70-0
M. Wt: 199.254
InChI Key: VCQICGXPMCVNDC-UHFFFAOYSA-N
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Description

“4-(4-Methylpiperazin-1-yl)-4-oxobutanamide” is a derivative of piperazine, a class of organic compounds . Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions .

Scientific Research Applications

Synthesis and Precursor Applications

  • Synthesis of Imatinib Precursors : The compound is used in the synthesis of key intermediates like 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, crucial for producing imatinib, a significant pharmaceutical (Koroleva et al., 2012).
  • Intermediate in Drug Synthesis : It serves as an intermediate in synthesizing various pharmacologically active compounds, demonstrating its versatility in drug development (Konovalenko et al., 2022).

Pharmacological Studies

  • Anticancer Activity : 4-(4-Methylpiperazin-1-yl)-4-oxobutanamide derivatives have shown significant in vitro and in vivo anticancer activity, indicating their potential in cancer treatment (Jiang et al., 2007).
  • Neurochemical Research : Derivatives of this compound have been studied for their potential effects on central nervous system receptors, contributing to neurochemical research (Liégeois et al., 1994).

Chemical Properties and Reactions

  • Catechol Oxidase Models : The compound has been used in synthesizing less symmetrical dicopper(II) complexes to model the active site of type 3 copper proteins, aiding in understanding enzyme mechanisms (Merkel et al., 2005).

Applications in Imaging and Diagnostic

  • PET Imaging Agent Synthesis : It has been utilized in the synthesis of novel PET imaging agents, contributing to advancements in medical imaging technologies (Wang et al., 2018).

Antimicrobial and Antioxidant Studies

  • Antimicrobial Activities : Derivatives of 4-(4-Methylpiperazin-1-yl)-4-oxobutanamide have been synthesized and evaluated for their antimycobacterial activity, showing potential as antimicrobial agents (Patel et al., 2014).
  • Antioxidant Activities : Studies have also explored its role in synthesizing compounds with significant antioxidant activities, contributing to research in oxidative stress and related disorders (Özil et al., 2018).

Future Directions

While specific future directions for “4-(4-Methylpiperazin-1-yl)-4-oxobutanamide” are not available, related compounds have been investigated for their anti-inflammatory and anti-nociceptive effects , suggesting potential therapeutic applications.

Mechanism of Action

Target of Action

It has been found to interact withCandidapepsin-2 in yeast and Cathepsin L2 in humans . These enzymes play crucial roles in protein degradation and processing, which are essential for cellular function and homeostasis.

Mode of Action

The exact mode of action of 4-(4-Methylpiperazin-1-yl)-4-oxobutanamide is not fully understood. It is believed to interact with its targets, possibly inhibiting their enzymatic activity, which could lead to changes in protein degradation and processing. This could potentially affect various cellular functions and pathways .

Biochemical Pathways

Disruption of these pathways could have downstream effects on cellular function and homeostasis .

Result of Action

Given its potential targets, it may influence protein degradation and processing, which could have various effects on cellular function and homeostasis .

properties

IUPAC Name

4-(4-methylpiperazin-1-yl)-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2/c1-11-4-6-12(7-5-11)9(14)3-2-8(10)13/h2-7H2,1H3,(H2,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQICGXPMCVNDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylpiperazin-1-yl)-4-oxobutanamide

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